molecular formula C10H16O3 B11812843 2-Methyloctahydrobenzofuran-4-carboxylic acid

2-Methyloctahydrobenzofuran-4-carboxylic acid

Cat. No.: B11812843
M. Wt: 184.23 g/mol
InChI Key: MUYUFORFWDXHKV-UHFFFAOYSA-N
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Description

2-Methyloctahydrobenzofuran-4-carboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydrobenzofuran-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a direct thermal one-pot cyclization with propargyl bromide followed by a base-catalyzed hydrolysis has been reported for similar compounds . Additionally, the preparation of carboxylic acids from alcohols, esters, amides, and other precursors using oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums is also a viable method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydrobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyloctahydrobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit their effects by interacting with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloctahydrobenzofuran-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-6-5-8-7(10(11)12)3-2-4-9(8)13-6/h6-9H,2-5H2,1H3,(H,11,12)

InChI Key

MUYUFORFWDXHKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CCCC2O1)C(=O)O

Origin of Product

United States

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